molecular formula C26H33N5O9 B12564073 L-Glutaminyl-L-seryl-L-tyrosyl-L-tyrosine CAS No. 300683-01-6

L-Glutaminyl-L-seryl-L-tyrosyl-L-tyrosine

Cat. No.: B12564073
CAS No.: 300683-01-6
M. Wt: 559.6 g/mol
InChI Key: STWAGBSABLNGPI-TUFLPTIASA-N
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Description

L-Glutaminyl-L-seryl-L-tyrosyl-L-tyrosine is a peptide composed of four amino acids: L-glutamine, L-serine, and two L-tyrosine residues. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-seryl-L-tyrosyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-seryl-L-tyrosyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters facilitate the substitution of amino acid side chains.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.

Scientific Research Applications

L-Glutaminyl-L-seryl-L-tyrosyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-seryl-L-tyrosyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-tyrosine: A simpler peptide with similar properties but fewer amino acids.

    L-Serine-L-tyrosine: Another related peptide with different biological activities.

Uniqueness

L-Glutaminyl-L-seryl-L-tyrosyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

300683-01-6

Molecular Formula

C26H33N5O9

Molecular Weight

559.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C26H33N5O9/c27-18(9-10-22(28)35)23(36)31-21(13-32)25(38)29-19(11-14-1-5-16(33)6-2-14)24(37)30-20(26(39)40)12-15-3-7-17(34)8-4-15/h1-8,18-21,32-34H,9-13,27H2,(H2,28,35)(H,29,38)(H,30,37)(H,31,36)(H,39,40)/t18-,19-,20-,21-/m0/s1

InChI Key

STWAGBSABLNGPI-TUFLPTIASA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N)O

Origin of Product

United States

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